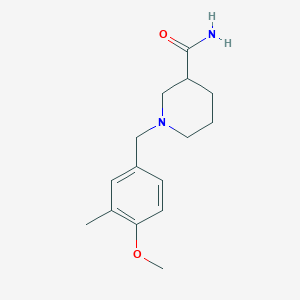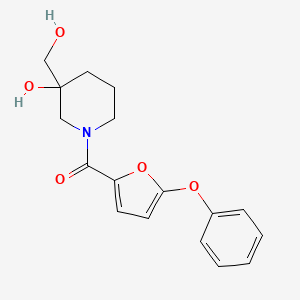![molecular formula C20H16BrN3S B5364099 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[4-(dimethylamino)phenyl]acrylonitrile](/img/structure/B5364099.png)
2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[4-(dimethylamino)phenyl]acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[4-(dimethylamino)phenyl]acrylonitrile is a chemical compound that has gained significant attention in the field of scientific research. This compound is a member of the acrylonitrile family and has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Mechanism of Action
The mechanism of action of 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[4-(dimethylamino)phenyl]acrylonitrile is not fully understood. However, studies have shown that this compound induces apoptosis in cancer cells by activating the mitochondrial pathway. This pathway involves the release of cytochrome c from the mitochondria, which in turn activates caspases and leads to cell death. In addition, this compound has been shown to inhibit the growth of cancer cells by disrupting the microtubule network, which is essential for cell division.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. In vitro studies have shown that this compound has potent cytotoxic activity against various cancer cell lines, with IC50 values in the nanomolar range. In addition, this compound has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. In vivo studies have shown that this compound has antitumor activity in animal models of cancer, suggesting that it may have potential as a cancer chemotherapeutic agent.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[4-(dimethylamino)phenyl]acrylonitrile in lab experiments include its high yield and purity, as well as its potent cytotoxic activity against cancer cells. However, there are also limitations to using this compound in lab experiments. For example, this compound is highly toxic and must be handled with care. In addition, the mechanism of action of this compound is not fully understood, which may limit its potential applications.
Future Directions
There are several future directions for the study of 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[4-(dimethylamino)phenyl]acrylonitrile. One potential direction is the development of analogs of this compound with improved potency and selectivity. Another direction is the investigation of the potential of this compound as a fluorescent probe for imaging applications. In addition, the mechanism of action of this compound could be further elucidated to better understand its potential applications in cancer therapy. Overall, the study of this compound has the potential to lead to the development of new cancer chemotherapeutic agents and imaging probes.
Synthesis Methods
The synthesis of 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[4-(dimethylamino)phenyl]acrylonitrile involves the reaction of 4-(4-bromophenyl)-2-aminothiazole and 4-(dimethylamino)benzaldehyde in the presence of acrylonitrile and a base catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of the desired product. The synthesis of this compound has been optimized for high yield and purity, making it a viable candidate for various applications.
Scientific Research Applications
The chemical compound 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[4-(dimethylamino)phenyl]acrylonitrile has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been investigated for its potential as a cancer chemotherapeutic agent. Studies have shown that this compound has potent cytotoxic activity against various cancer cell lines, including lung cancer, breast cancer, and colon cancer. In addition, this compound has been studied for its potential as a fluorescent probe for imaging applications. The unique chemical structure of this compound allows it to bind specifically to certain biomolecules, making it a useful tool for studying cellular processes.
properties
IUPAC Name |
(E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[4-(dimethylamino)phenyl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN3S/c1-24(2)18-9-3-14(4-10-18)11-16(12-22)20-23-19(13-25-20)15-5-7-17(21)8-6-15/h3-11,13H,1-2H3/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GURYWOZXEWWPGU-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-isobutyl-6-[1-(2-isopropyl-1H-imidazol-1-yl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5364024.png)
![(4S)-N-methyl-4-(4-{4-[(4-methyl-1-piperidinyl)methyl]phenyl}-1H-1,2,3-triazol-1-yl)-L-prolinamide dihydrochloride](/img/structure/B5364039.png)
![1'-(3-hydroxy-2-methylbenzoyl)spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5364042.png)
![ethyl 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]propanoate](/img/structure/B5364050.png)
![2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-[2-(trifluoromethyl)phenyl]acrylonitrile](/img/structure/B5364052.png)


![N-[2-(dimethylamino)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B5364065.png)



![isopropyl 7-amino-6-cyano-4-oxo-3-(3-pyridinyl)-8-(3-pyridinylmethylene)-3,4-dihydro-8H-pyrrolo[2,1-c][1,4]thiazine-1-carboxylate](/img/structure/B5364100.png)
![4-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5364119.png)
![2-cyano-N-(2,5-dichlorophenyl)-3-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]phenyl}acrylamide](/img/structure/B5364121.png)